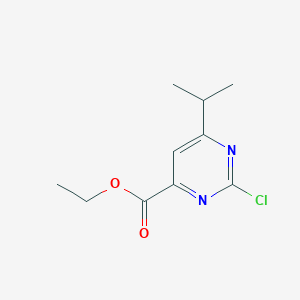

ethyl 2-chloro-6-(propan-2-yl)pyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-chloro-6-propan-2-ylpyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-4-15-9(14)8-5-7(6(2)3)12-10(11)13-8/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXZQLGCALRLFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC(=C1)C(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 2-chloro-6-isopropylpyrimidine-4-carboxylate typically involves the reaction of 2-chloro-6-isopropylpyrimidine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride . The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the 2-Chloro Position

The 2-chloro group undergoes nucleophilic displacement with amines, thiols, and alkoxides under controlled conditions.

Table 1: Substitution Reactions and Conditions

Key Observations :

-

Reactions with primary amines (e.g., 4-fluorobenzylamine) proceed efficiently under mild basic conditions (NaH/THF), yielding 2-amino-substituted pyrimidines .

-

Sterically hindered amines require elevated temperatures or microwave activation to achieve optimal yields .

Hydrolysis of the 4-Carboxylate Ester

The ethyl ester undergoes hydrolysis to form the corresponding carboxylic acid, a precursor for further derivatization.

Table 2: Hydrolysis Conditions and Outcomes

| Base | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| NaOH (5N) | Ethanol | 0–25°C | 2-Chloro-6-(propan-2-yl)pyrimidine-4-carboxylic acid | 85–92% | |

| LiOH | THF/H₂O | 50°C | Same as above | 78–85% |

Mechanistic Insight :

-

Alkaline hydrolysis proceeds via nucleophilic attack of hydroxide ions at the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol .

Amide Coupling via Carboxylic Acid Intermediate

The hydrolyzed carboxylic acid undergoes amide coupling with amines to produce bioactive derivatives.

Functionalization via Aromatic Electrophilic Substitution

The pyrimidine ring’s electron-deficient nature allows for regioselective electrophilic substitutions at the 5-position.

Table 4: Electrophilic Reactions

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromine | Acetic acid, 80°C | 5-Bromo derivative | 75% | |

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative | 68% |

Limitations :

-

Harsh conditions (e.g., strong acids) may degrade the ester or isopropyl groups, necessitating protective strategies .

Reduction of the Pyrimidine Ring

Catalytic hydrogenation selectively reduces the pyrimidine ring under controlled conditions.

Table 5: Reduction Methods

| Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C | Ethanol, H₂ (1 atm) | Partially saturated dihydropyrimidine | 60% | |

| NaBH₄ | THF | Not applicable (no reaction) | – |

Note : Full saturation to tetrahydropyrimidine requires higher H₂ pressures (>3 atm) and elevated temperatures .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-chloro-6-(propan-2-yl)pyrimidine-4-carboxylate is primarily investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development.

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the pyrimidine ring can enhance cytotoxicity against various cancer cell lines. This compound can serve as a precursor for synthesizing more potent anticancer agents through structural modifications .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrimidine derivatives have been reported to possess antibacterial and antifungal properties, which could be leveraged in developing new antibiotics or antifungal medications .

Synthesis of Derivatives

The synthesis of this compound is crucial for exploring its applications further. Various synthetic routes have been developed to produce this compound efficiently.

Synthetic Methods

A notable method involves the reaction of 2-chloro-6-methylpyrimidine with ethyl propan-2-carboxylate under specific conditions to yield this compound. This method emphasizes the importance of selecting appropriate solvents and reaction conditions to maximize yield and purity .

| Synthetic Method | Reagents | Yield | Notes |

|---|---|---|---|

| Method A | 2-chloro-6-methylpyrimidine + ethyl propan-2-carboxylate | High | Requires controlled temperature |

| Method B | Alternative pyrimidine derivatives | Moderate | Less common but viable |

Structure–Activity Relationship Studies

Understanding the relationship between the structure of this compound and its biological activity is essential for optimizing its efficacy as a drug.

Case Studies

Recent studies have focused on modifying the substituents on the pyrimidine ring to improve binding affinity to target proteins involved in disease mechanisms. For example, altering the alkyl groups on the nitrogen atoms can significantly impact the compound's biological activity .

Toxicological Considerations

While exploring the applications of this compound, it is critical to assess its safety profile.

Safety and Toxicity

Preliminary evaluations indicate that compounds within this class may exhibit skin and eye irritation properties; thus, handling precautions are necessary during laboratory work . Comprehensive toxicological assessments are recommended before advancing to clinical trials.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-6-isopropylpyrimidine-4-carboxylate depends on its specific application. In biological systems, pyrimidine derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function . The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences lie in the substituents at the pyrimidine ring’s 6-position, which significantly influence electronic, steric, and solubility properties.

Table 1: Comparative Data for Ethyl 2-Chloro-6-(Propan-2-yl)Pyrimidine-4-Carboxylate and Analogs

Key Observations:

- Substituent Effects: The trifluoromethyl group (CF₃) is strongly electron-withdrawing, enhancing electrophilicity at the 2-chloro position for nucleophilic substitution reactions . The thietan-3-yloxy group introduces a sulfur-containing heterocycle, which may enhance metabolic stability or serve as a hydrogen-bond acceptor in drug design .

- Storage and Stability:

- The trifluoromethyl analog requires inert atmosphere storage at 2–8°C to prevent hydrolysis or oxidation . Similar conditions are inferred for the isopropyl variant due to ester sensitivity.

Biological Activity

Ethyl 2-chloro-6-(propan-2-yl)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its antimicrobial, antiviral, and anti-inflammatory properties, as well as its role in various therapeutic applications. This article provides an overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound is known to modulate the activity of enzymes and receptors, which can lead to various therapeutic effects. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. In vitro studies have shown that it exhibits activity against a range of bacterial strains. For example, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones in agar diffusion assays.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Antiviral Activity

The compound has also been investigated for its antiviral properties. Studies have shown that it inhibits viral replication in cell cultures infected with influenza virus. The mechanism involves interference with viral entry and replication processes .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). In vitro assays revealed that it significantly reduced COX-2 activity, with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .

| Compound | IC50 (µM) |

|---|---|

| Ethyl 2-chloro... | 0.04 |

| Celecoxib | 0.04 |

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have provided insights into how modifications to the pyrimidine structure can influence biological activity. Variations in substituents at different positions on the pyrimidine ring have been systematically explored to enhance potency and selectivity against specific biological targets .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of pyrimidine derivatives including this compound demonstrated that structural modifications led to increased antimicrobial potency against Gram-positive bacteria.

- Inflammation Models : In vivo models of inflammation showed that administration of this compound resulted in reduced paw edema in carrageenan-induced inflammation tests, highlighting its potential as an anti-inflammatory agent .

- Antiviral Studies : In a recent trial, the compound was evaluated for its efficacy against various RNA viruses, showing promising results in reducing viral load in treated cell lines compared to controls .

Q & A

Basic: What are the key synthetic routes for ethyl 2-chloro-6-(propan-2-yl)pyrimidine-4-carboxylate, and how can reaction efficiency be optimized?

The synthesis typically involves halogenation and substitution reactions. The chloro group at the 2-position is introduced via nucleophilic substitution or direct chlorination of a pyrimidine precursor. The isopropyl group at the 6-position is often added using alkylation or cross-coupling reactions. Optimization strategies include:

- Temperature control : Higher temperatures (80–100°C) for chlorination improve yields but require inert atmospheres to prevent decomposition .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance regioselectivity in cross-coupling steps .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the product .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the isopropyl group shows a septet (~3.5 ppm) in ¹H NMR, while the ester carbonyl appears at ~165 ppm in ¹³C NMR .

- X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Basic: How do the chloro and isopropyl substituents influence the compound’s reactivity?

- Chloro group : Acts as a leaving group in nucleophilic aromatic substitution (e.g., Suzuki coupling). Its electron-withdrawing effect activates the 4-position for further functionalization .

- Isopropyl group : Steric hindrance from this group reduces reactivity at the 6-position, directing reactions to the 2- and 4-positions .

Intermediate: How can researchers predict the biological activity of this compound based on structural analogs?

- QSAR modeling : Use pyrimidine derivatives with known anti-inflammatory or antimicrobial activity (e.g., ethyl 6-hydroxy-2-(pyridin-2-yl)pyrimidine-4-carboxylate) to build predictive models. Focus on substituent lipophilicity (ClogP) and hydrogen-bonding capacity .

- Docking studies : Simulate interactions with targets like dihydrofolate reductase (DHFR) using AutoDock Vina. The chloro group may occupy hydrophobic pockets, while the ester enhances solubility .

Advanced: What strategies address low yields in regioselective substitution reactions?

- Directing groups : Introduce temporary protecting groups (e.g., Boc) at the 4-position to block unwanted substitution .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity in Pd-catalyzed couplings .

Advanced: How should researchers resolve contradictions between crystallographic data and computational models?

- Multi-software validation : Compare SHELXL-refined structures with density functional theory (DFT)-optimized geometries. Discrepancies in bond angles >5° suggest experimental errors or model oversimplification .

- Hirshfeld surface analysis : Identifies weak interactions (e.g., C–H···O) missed in initial refinements .

Advanced: What methods enable regioselective functionalization of the pyrimidine ring?

- Electrophilic substitution : Nitration at the 5-position occurs under HNO₃/H₂SO₄, guided by the electron-deficient ring .

- Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the 4-position, enabling alkylation .

Intermediate: How can solubility challenges in biological assays be mitigated?

- Prodrug design : Replace the ethyl ester with a morpholinoethyl group to enhance aqueous solubility .

- Co-solvents : Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability while avoiding cellular toxicity .

Advanced: What techniques elucidate this compound’s interactions with enzyme targets?

- Surface plasmon resonance (SPR) : Measures binding kinetics (ka/kd) to immobilized enzymes like kinase CK2 .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to identify entropy-driven interactions .

Intermediate: How does the compound’s stability vary under different storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.